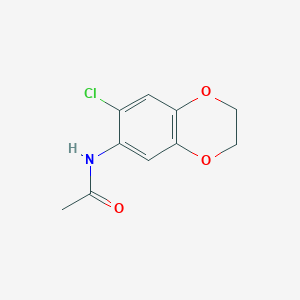
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 . It is a solid substance with a melting point between 173 - 175°C . The compound’s IUPAC name is N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES notation: CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 . This indicates that the compound contains an acetamide group (CC(=O)N-) attached to a 7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl group.Physical And Chemical Properties Analysis
“N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a solid substance with a melting point between 173 - 175°C . It has a molecular weight of 227.64 and a molecular formula of C10H10ClNO3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
The compound has been found to have antibacterial properties. It has been used in the study of biofilm inhibition against Escherichia coli and Bacillus subtilis . The compound was found to be a rather active inhibitor of these two pathogenic bacterial strains .
Antifungal Agent
Sulfonamides, which are part of the compound’s structure, are known for their antifungal properties . This suggests that the compound could potentially be used in the treatment of fungal infections.
Anti-inflammatory Agent
The compound’s structure includes benzodioxane fragments, which are known for their anti-inflammatory properties . This suggests potential use in the treatment of inflammatory conditions.
Anti-protozoal Agent
Sulfonamides are also known for their anti-protozoal properties . This suggests that the compound could potentially be used in the treatment of protozoal infections.
HIV Protease Inhibitor
Sulfa medicines, which include sulfonamides, have been reported as potent HIV protease inhibitors . This suggests that the compound could potentially be used in the treatment of HIV.
Anti-cancer Agent
Sulfa medicines have also been reported as anti-cancer agents . This suggests that the compound could potentially be used in the treatment of cancer.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the nervous system and inflammatory responses, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s inhibition of cholinesterases affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. By inhibiting lipoxygenase, the compound can also impact the arachidonic acid pathway , which plays a role in inflammation and immune responses .
Result of Action
The inhibition of cholinesterases and lipoxygenase by N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can lead to changes in nerve signal transmission and inflammatory responses. This can potentially result in therapeutic effects for conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQISKREHRGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)
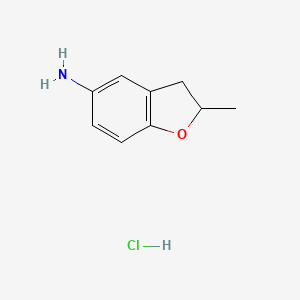

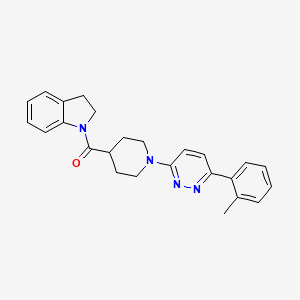
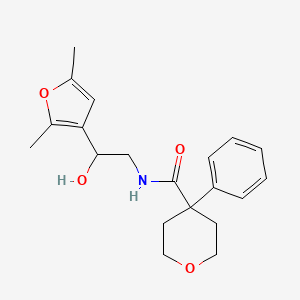
![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)
![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)
![methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2914996.png)

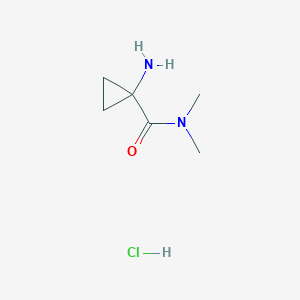
![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)
![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)
